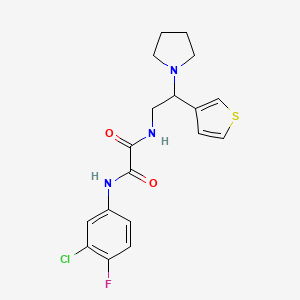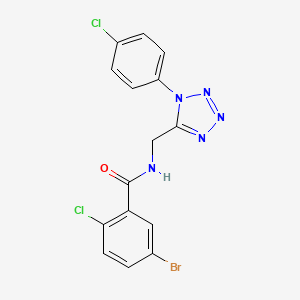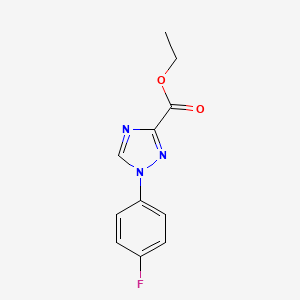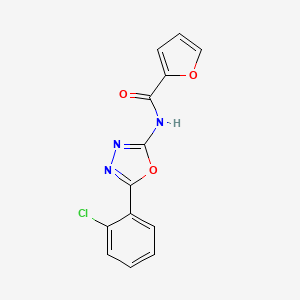![molecular formula C23H20N6O3 B2558461 2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-89-0](/img/structure/B2558461.png)
2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve several steps. For example, the product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .
Scientific Research Applications
Central Nervous System (CNS) Activity
The compound , due to its heterocyclic structure containing heteroatoms such as nitrogen, sulphur, and oxygen, may fall into a category of compounds with potential CNS activity. These types of compounds, including those with pyridine, azole, and pyrimidine, are known for effects that may range from depression to euphoria and convulsion (Saganuwan, 2017).
Medicinal Chemistry and Drug Design
The presence of a furan moiety in the compound is significant in drug design, particularly in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. Structural modifications, such as bioisosteric replacement with heteroaryl substituents, have a significant impact on the activities of these compounds, which are pursued in the design of drugs with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ostrowski, 2022).
Optical Sensing and Biological Applications
Compounds containing heteroatoms, including pyrimidine derivatives, are significant in the synthesis of optical sensors due to their biological and medicinal applications. The ability of these compounds to form coordination and hydrogen bonds makes them suitable as sensing probes. This review covers various pyrimidine-based optical sensors, emphasizing their use as exquisite sensing materials (Jindal & Kaur, 2021).
Antibacterial Activity
The compound's structural similarity to 1,2,4-triazolo[1,5-a]pyrimidine hybrids indicates potential antibacterial activity, especially against antibiotic-resistant strains of bacteria like Staphylococcus aureus. These hybrids are known for their broad-spectrum antibacterial activity and are used in clinical practice to treat bacterial infections (Li & Zhang, 2021).
Optoelectronic Materials
Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are crucial in fabricating materials for organic light-emitting diodes, including highly efficient red phosphorescent organic light-emitting diodes, and potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Future Directions
properties
IUPAC Name |
2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-14-19(22(30)26-16-8-3-4-9-17(16)31-2)20(15-7-5-11-24-13-15)29-23(25-14)27-21(28-29)18-10-6-12-32-18/h3-13,20H,1-2H3,(H,26,30)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBAMZHFPLGMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558381.png)
![3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2558382.png)
![(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2558383.png)


![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2558390.png)
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2558391.png)
![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide](/img/structure/B2558392.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2558396.png)


![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-methylphenyl) pyrrolidin-2-one](/img/structure/B2558401.png)